molecular formula C20H20N4O4S3 B2700217 N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 393572-72-0

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2700217
CAS No.: 393572-72-0
M. Wt: 476.58
InChI Key: PLNILKMCOYPQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and a 4-(morpholine-4-sulfonyl)benzamide moiety at position 2. The thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and bioisosteric properties, making it a common motif in medicinal chemistry . The morpholine sulfonyl group enhances solubility due to morpholine’s oxygen-rich structure, while the benzylsulfanyl group may influence lipophilicity and redox activity.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S3/c25-18(21-19-22-23-20(30-19)29-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)31(26,27)24-10-12-28-13-11-24/h1-9H,10-14H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNILKMCOYPQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Morpholinylsulfonylbenzamide Moiety: The final step involves the coupling of the benzylsulfanyl-thiadiazole intermediate with 4-morpholin-4-ylsulfonylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The presence of the thiadiazole and sulfonamide groups enhances its interaction with bacterial enzymes, inhibiting their function. Studies have shown that derivatives of this compound exhibit activity comparable to established antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Bacteria MIC (µg/ml) Reference
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

Antifungal Properties

In addition to antibacterial activity, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide has shown promising antifungal effects.

  • Target Fungi : The compound has been tested against various fungal strains, including Candida albicans and Aspergillus niger. The structure-activity relationship indicates that modifications to the benzyl group can enhance antifungal potency .
Fungi MIC (µg/ml) Reference
Candida albicans3
Aspergillus niger5

Anticancer Potential

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Cancer Cell Line IC50 (µM) Reference
MCF-710
HCT-11615
A54912

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design.

  • Synthetic Routes : Various synthetic methodologies have been developed to create analogs with improved efficacy and reduced toxicity. These include modifications to the morpholine and thiadiazole moieties to enhance biological activity while maintaining favorable pharmacokinetic properties .

Case Studies

Several studies highlight the potential applications of this compound:

  • Antibacterial Study : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to conventional treatments .
  • Anticancer Research : In vitro studies indicated that the compound significantly inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways .
  • Formulation Development : Research is ongoing into the formulation of this compound into nanoparticles for targeted drug delivery systems aimed at improving therapeutic outcomes in cancer treatments .

Mechanism of Action

The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

1,2,4-Triazole Derivatives (Compounds [7–9], )

Compounds [7–9] in feature a 1,2,4-triazole core instead of 1,3,4-thiadiazole. The triazole ring, being less electron-deficient, may exhibit distinct tautomeric behavior (e.g., thiol-thione equilibrium) compared to the rigid thiadiazole system. IR spectra confirm the absence of C=O groups in triazoles, contrasting with thiadiazole derivatives that retain carbonyl functionalities in precursor hydrazinecarbothioamides .

Benzimidazole Derivatives ()

Tetrazole Derivatives (Evidences 3, 4)

Tetrazole-containing compounds (e.g., N′-5-tetrazolyl-N-aroylthioureas) prioritize bioisosteric replacement of carboxylic acids. These derivatives exhibit herbicidal and plant growth-regulating activities, suggesting divergent applications compared to thiadiazoles, which are more commonly associated with antimicrobial or enzyme-inhibitory roles .

Substituent Effects

Sulfonyl Group Variations

  • Dimethylsulfamoyl (): N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide substitutes morpholine with dimethylamine, reducing polarity but increasing steric bulk, which may affect receptor binding .

Thioether Side Chains

  • Benzylsulfanyl (Target Compound): The unsubstituted benzyl group provides moderate lipophilicity.

Spectral and Physicochemical Properties

Property Target Compound Compound Triazole [7–9] ()
IR ν(C=S) (cm⁻¹) Not reported Not reported 1247–1255
IR ν(SO₂) (cm⁻¹) ~1350 (estimated) ~1340–1360 1160–1170
Solubility High (morpholine) Moderate (dimethylsulfamoyl) Low (aryl sulfonyl)
Tautomerism Absent Absent Thione-thiol equilibrium

Biological Activity

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O2S3
  • Molecular Weight : 396.56 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiadiazole precursors. The general synthetic route includes:

  • Formation of Thiadiazole Derivative : The initial step involves the reaction of benzyl sulfide with thioketones to form the thiadiazole core.
  • Substitution Reaction : The morpholine sulfonyl group is introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization techniques.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported are in the range of 10–50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Inhibition : In studies involving human cancer cell lines (e.g., A375 melanoma), it was found to inhibit cell proliferation significantly with an IC50 value around 25 µM .
  • Mechanism of Action : The anticancer activity is believed to result from the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Interaction with Biomolecules : Binding interactions with DNA and proteins disrupt normal cellular functions.

Case Studies

A recent study evaluated the compound's efficacy in vivo using animal models. The results demonstrated a significant reduction in tumor size in treated groups compared to controls, supporting its potential as a therapeutic agent .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli30 µg/mL
AnticancerA375 (Melanoma)25 µM

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide?

  • Answer : The synthesis involves three key steps: (i) Cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole core. (ii) Sulfonation of the benzamide moiety using morpholine sulfonyl chloride under anhydrous conditions. (iii) Coupling reactions mediated by EDCI/HOBt in polar aprotic solvents (e.g., DMF or DCM). Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :
  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to confirm backbone structure and substituent integration.
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm).
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer :
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC determination).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the morpholine sulfonyl group’s bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory 1^1H NMR data between synthetic batches?

  • Answer :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near the benzylsulfanyl and thiadiazole regions.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Use X-ray crystallography to confirm spatial arrangement of substituents if crystallinity is achievable .

Q. What strategies optimize reaction yields during the sulfonation step?

  • Answer :
  • Solvent Optimization : Replace DCM with THF to enhance sulfonyl chloride reactivity.
  • Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

Q. How can structural modifications enhance target specificity in kinase inhibition studies?

  • Answer :
  • Rational Design : Replace the benzylsulfanyl group with a pyridinyl moiety to improve hydrogen bonding with kinase ATP pockets.
  • SAR Analysis : Synthesize derivatives with varied morpholine substituents (e.g., piperazine analogs) and screen against kinase panels.
  • Computational Docking : Use AutoDock Vina to predict binding affinities and guide synthetic priorities .

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

  • Answer :
  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) post-treatment.
  • Flow Cytometry : Quantify cell cycle arrest (e.g., G2/M phase accumulation).
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes linked to morpholine sulfonyl-mediated pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (LC-MS/MS) to identify bioavailability limitations.
  • Metabolite Identification : Use HRMS and 1^1H NMR to detect hepatic metabolites that may reduce activity.
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance stability and target delivery .

Q. What methods confirm the absence of regioisomeric impurities in the final product?

  • Answer :
  • HPLC-MS/MS : Use a phenyl-hexyl column with 0.1% formic acid mobile phase to separate regioisomers.
  • NOESY NMR : Detect spatial proximity between the benzylsulfanyl group and thiadiazole protons to confirm regiochemistry.
  • Reference Standards : Co-inject synthesized material with authentic regioisomers (if commercially available) .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch reproducibility?

  • Answer :
  • Purity Thresholds : Reject batches with <95% purity (HPLC-UV at 254 nm).
  • Stability Testing : Store compounds under argon at –20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).
  • Documentation : Maintain detailed logs of reaction parameters (solvent lot numbers, humidity levels) to trace variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.